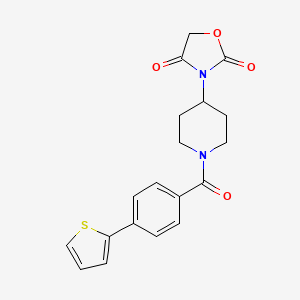
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the oxazolidine class. This compound exhibits potential biological activities owing to its unique structural features, which include a thiophenyl group and a piperidinyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Oxazolidine Ring : A five-membered heterocyclic ring that contributes to the compound's stability and reactivity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.
- Thiophenyl Substituent : Enhances the interaction with biological targets, potentially increasing the efficacy of the compound.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Notably, thiazolidinediones, a related class, have demonstrated significant pharmacological effects, including:
- Anticancer Activity : Thiazolidinediones have been shown to suppress tumor growth in several cancer cell lines. The presence of the thiophenyl group may enhance this activity by improving binding affinity to cancer-related targets .
- Antidiabetic Properties : Compounds in this category often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .
- Antimicrobial Effects : The structural characteristics of this compound suggest potential antimicrobial properties, as observed in related compounds.
Research Findings
Recent studies have focused on the biological activities of thiazolidinone derivatives and their modifications:
| Activity | Compound Example | IC50 Values | Mechanism |
|---|---|---|---|
| Antioxidant | Compound 3i | EC50 0.565 ± 0.051 mM | Inhibition of lipid peroxidation |
| Anticancer | Compound 7 | IC50 0.54 ± 0.01 mM | Induction of apoptosis in cancer cells |
| Antidiabetic | Pioglitazone | PPARγ agonist | Modulation of glucose homeostasis |
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Anticancer Studies : A study evaluated the effects of modified thiazolidinones on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Antidiabetic Research : Another study focused on the synthesis of oxazolidinone derivatives with enhanced PPARγ activity, showing improved insulin sensitivity in diabetic models .
- Antimicrobial Activity : Research has indicated that certain derivatives exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents.
Eigenschaften
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17-12-25-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUPTQSPLABLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













